molecular formula C13H12N2S B083637 N'-Phenylbenzenecarbothiohydrazide CAS No. 13437-75-7

N'-Phenylbenzenecarbothiohydrazide

Cat. No.: B083637
CAS No.: 13437-75-7
M. Wt: 228.31 g/mol
InChI Key: AWAWNMNDLBQMDV-UHFFFAOYSA-N
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Description

N’-Phenylbenzothiohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a benzothiohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Phenylbenzothiohydrazide typically involves the reaction of phenylhydrazine with benzothiohydrazide. One common method includes the condensation of phenylhydrazine with carbon disulfide, followed by cyclization with an appropriate reagent to form the benzothiohydrazide structure .

Industrial Production Methods

Industrial production of N’-Phenylbenzothiohydrazide may involve continuous processes that optimize yield and purity. These methods often utilize catalysts and controlled reaction conditions to ensure efficient synthesis. For example, the use of platinum catalysts in hydrogenation reactions can improve the production yield of hydrazobenzene compounds, which are precursors to N’-Phenylbenzothiohydrazide .

Chemical Reactions Analysis

Types of Reactions

N’-Phenylbenzothiohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

N’-Phenylbenzothiohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-Phenylbenzothiohydrazide lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

13437-75-7

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

N'-phenylbenzenecarbothiohydrazide

InChI

InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16)

InChI Key

AWAWNMNDLBQMDV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S

SMILES

C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S

Origin of Product

United States

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